molecular formula C8H11NO3 B104026 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester CAS No. 57330-84-4

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester

Cat. No.: B104026
CAS No.: 57330-84-4
M. Wt: 169.18 g/mol
InChI Key: OXDNIENYXPYYNI-UHFFFAOYSA-N
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Description

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridine ring fused with a dihydro-4-oxo structure, and an ethyl ester functional group. It is known for its diverse biological activities and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester is unique due to its specific combination of a pyridine ring, dihydro-4-oxo structure, and ethyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDNIENYXPYYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415631
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57330-84-4
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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